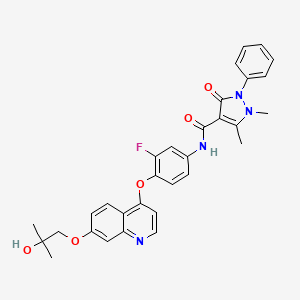
Ningetinib
Cat. No. B560533
Key on ui cas rn:
1394820-69-9
M. Wt: 556.6 g/mol
InChI Key: VQYYQSZNRVQLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133162B2
Procedure details


The title compound was prepared according to the procedure described in Example 5 by using N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1.0 g, 1.80 mmol) in DCM/MeOH (45 mL, v/v=1:2), and a solution of p-toluenesulfonic acid (325 mg, 1.89 mmol) in MeOH (2 mL). The title compound was obtained as a white solid (910 mg, 70%).
Quantity
1 g
Type
reactant
Reaction Step One


Name
DCM MeOH
Quantity
45 mL
Type
solvent
Reaction Step Three


Name

Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:25][C:26]([C:28]2[C:29](=[O:41])[N:30]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)[N:31]([CH3:34])[C:32]=2[CH3:33])=[O:27])[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH2:20][C:21]([OH:24])([CH3:23])[CH3:22])=[CH:16][CH:17]=2)[N:12]=[CH:11][CH:10]=1.[C:42]1([CH3:52])[CH:47]=[CH:46][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:44][CH:43]=1>C(Cl)Cl.CO.CO>[C:42]1([CH3:52])[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:49])=[O:50])=[CH:46][CH:47]=1.[F:1][C:2]1[CH:3]=[C:4]([NH:25][C:26]([C:28]2[C:29](=[O:41])[N:30]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)[N:31]([CH3:34])[C:32]=2[CH3:33])=[O:27])[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH2:20][C:21]([OH:24])([CH3:23])[CH3:22])=[CH:16][CH:17]=2)[N:12]=[CH:11][CH:10]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1OC1=CC=NC2=CC(=CC=C12)OCC(C)(C)O)NC(=O)C=1C(N(N(C1C)C)C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
325 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
|
Name
|
DCM MeOH
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CO
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.FC=1C=C(C=CC1OC1=CC=NC2=CC(=CC=C12)OCC(C)(C)O)NC(=O)C=1C(N(N(C1C)C)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 910 mg | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
